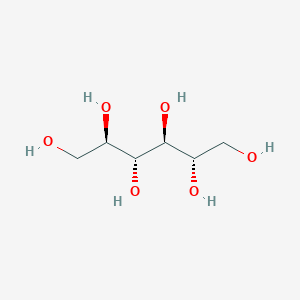

Allitol

Description

Allitol has been reported in Tuber indicum, Aspergillus silvaticus, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197607 | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Allitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-44-8 | |

| Record name | Allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3F996O6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Natural Sources of Allitol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitol, a rare six-carbon sugar alcohol, is a polyol with significant potential in the pharmaceutical and food industries. While its chemical synthesis is challenging, certain plants in the genus Itea have been identified as prominent natural sources. This technical guide provides a comprehensive overview of the natural occurrence of allitol in plants, detailing its concentration in various species. It further outlines established methodologies for the extraction, purification, and quantification of allitol from plant materials. Additionally, this document explores the putative biosynthetic pathway of allitol in plants and discusses its potential physiological roles, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

Natural Occurrence and Quantitative Data

Allitol is found in limited quantities in nature, with the primary plant sources belonging to the genus Itea. The leaves of these plants, particularly during the summer months when metabolic activity and synthesis in the light are high, serve as a significant reservoir of this rare sugar alcohol.[1][2] Another notable, though non-plant, source is the fungus Tylopilus plumbeoviolaceus.[1][2]

The concentration of allitol has been quantified in the leaves of several Itea species. The following table summarizes the available quantitative data for easy comparison.

| Plant Species | Plant Part | Allitol Concentration (mg/g of dry weight) | Reference |

| Itea virginica L. | Leaves | 21.2 | [1][2] |

| Itea oblonga Hand.-Mazz. | Leaves | 20.8 | [1][2] |

| Itea yunnanensis Franch. | Leaves | 17.6 | [1][2] |

Table 1: Quantitative Data of Allitol Content in Various Itea Species.

Furthermore, an extract from 1 kg of fresh Itea virginica leaves (containing 700 g of water) was reported to yield 14 g of allitol after purification.[1][2] In the fungal source Tylopilus plumbeoviolaceus, 1.2 g of allitol was isolated from 485 g of fresh fruit bodies.[1][2]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of allitol from plant sources, primarily based on procedures described for Itea virginica leaves.

Extraction of Allitol from Itea virginica Leaves

This protocol describes a hot water extraction method to isolate a crude extract containing allitol and other sugars.

Materials and Equipment:

-

Fresh or dried leaves of Itea virginica

-

Deionized water

-

Homogenizer or blender

-

Heating mantle or water bath

-

Centrifuge and appropriate centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Fresh leaves should be thoroughly washed and blotted dry. Dried leaves can be used directly. Mill the leaf material to a fine powder to increase the surface area for extraction.

-

Hot Water Extraction: Suspend the powdered leaf material in deionized water. A common starting ratio is 1:10 (w/v). Heat the suspension to 80-100°C for 1-2 hours with continuous stirring.

-

Solid-Liquid Separation: After extraction, centrifuge the mixture at approximately 5000 x g for 15-20 minutes to pellet the solid plant debris.

-

Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

-

Concentration: Concentrate the aqueous extract using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a crude syrup.

Purification of Allitol

The crude extract contains a mixture of sugars and other compounds. A multi-step purification process is required to isolate pure allitol.

Materials and Equipment:

-

Crude allitol extract

-

Flocculating agent (e.g., chitosan or polyaluminum chloride)

-

Activated charcoal

-

Cation and anion exchange chromatography resins

-

Chromatography columns

-

Ethanol (95-100%)

-

Crystallization vessel

-

Vacuum filtration apparatus

Procedure:

-

Flocculation: Dissolve the crude extract in water. Add a flocculating agent to precipitate impurities. Allow the precipitate to settle and then remove it by centrifugation or filtration.

-

Decolorization: Treat the clarified extract with activated charcoal to remove pigments. Stir the mixture for 1-2 hours and then remove the charcoal by filtration.

-

Ion Exchange Chromatography:

-

Pass the decolorized extract through a strong acid cation exchange column to remove cations.

-

Subsequently, pass the eluate through a strong base anion exchange column to remove anions.

-

Wash the columns with deionized water and collect the neutral fraction containing allitol.

-

-

Ethanol Crystallization:

-

Concentrate the purified allitol fraction to a thick syrup.

-

Add absolute or 95% ethanol to the syrup with stirring. Allitol is less soluble in ethanol, which will induce crystallization.

-

Allow the solution to stand at a low temperature (e.g., 4°C) to promote complete crystallization.

-

-

Isolation of Crystals: Collect the allitol crystals by vacuum filtration and wash them with cold ethanol. Dry the crystals under vacuum.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of allitol. Identification can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A carbohydrate analysis column (e.g., an amino- or lead-based column).

-

Mobile Phase: Acetonitrile/water gradient or an isocratic aqueous mobile phase, depending on the column.

-

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Quantification: Prepare a standard curve using pure allitol standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

2.3.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The identity of the purified compound as allitol can be definitively confirmed by 13C NMR spectroscopy.

-

Solvent: Deuterated water (D₂O).

-

Procedure: Dissolve a small amount of the purified crystals in D₂O. Acquire the 13C NMR spectrum on a suitable NMR spectrometer.

-

Confirmation: Compare the obtained chemical shifts with those reported in the literature for allitol.

Biosynthesis and Physiological Role

Putative Biosynthetic Pathway of Allitol in Plants

The precise biosynthetic pathway of allitol in Itea plants has not been fully elucidated. However, based on studies of polyol metabolism in other plants and microorganisms, a plausible pathway can be proposed. Allitol is likely synthesized from intermediates of the glycolytic and pentose phosphate pathways. Studies involving the administration of 14C-labeled D-glucose, D-fructose, and allitol to Itea plants have shown that these compounds are actively metabolized, indicating their interconnection.[1]

A probable pathway involves the reduction of a ketose precursor, D-psicose (also known as D-allulose), which is often found alongside allitol in Itea leaves.[3] D-psicose itself can be formed from the epimerization of D-fructose. The key enzymatic step in allitol formation would be the reduction of D-psicose, catalyzed by a reductase enzyme.

Experimental Workflow for Extraction and Purification

The following diagram illustrates the logical flow of the experimental procedures for isolating allitol from plant material.

Physiological Role of Allitol in Plants

The specific physiological functions of allitol in plants are not yet fully understood. However, as a polyol, it is likely involved in several key processes that contribute to plant survival and adaptation, particularly in response to environmental stress.

-

Osmotic Adjustment: Polyols act as compatible solutes, accumulating in the cytoplasm to lower the osmotic potential of the cell.[4][5] This helps maintain cell turgor and the driving gradient for water uptake under conditions of drought or high salinity.

-

Stress Tolerance: The accumulation of polyols has been linked to enhanced tolerance to various abiotic stresses.[6][7] They can protect cellular structures and enzymes from the damaging effects of dehydration and high ion concentrations.

-

Reactive Oxygen Species (ROS) Scavenging: Some polyols have been shown to have antioxidant properties, helping to scavenge reactive oxygen species that are produced during stress conditions and can cause cellular damage.[8]

-

Carbon Storage and Transport: In some plants, polyols serve as a form of stored carbon and energy that can be mobilized when needed.

The high concentration of allitol in Itea leaves, especially during periods of high photosynthetic activity, suggests it may play a significant role as a primary photosynthate or a temporary storage carbohydrate. Further research is needed to elucidate the precise functions of allitol in the physiology of Itea and other plants.

Conclusion

Allitol, a rare sugar alcohol, is naturally present in significant quantities in the leaves of Itea species, making them a viable natural source for this high-value compound. The methodologies for its extraction, purification, and analysis are well-established, providing a clear path for its isolation for research and development purposes. While its exact biosynthetic pathway and physiological roles in plants are still under investigation, it is evident that allitol, like other polyols, likely plays a crucial role in stress tolerance and carbon metabolism. This technical guide provides a solid foundation for researchers and professionals seeking to explore the potential of allitol in various applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Biotransformation and Purification of Allulose/Allitol from Itea virginica Leaves [spkx.net.cn]

- 4. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low Mannitol Concentrations in Arabidopsis thaliana Expressing Ectocarpus Genes Improve Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Allitol: A Technical Guide for Researchers

Abstract

Allitol, a rare six-carbon sugar alcohol, is progressively gaining attention within the scientific community for its unique physiological effects and its pivotal role in biotechnological synthesis pathways. As a reduction product of the rare sugar D-psicose (D-allulose), allitol is situated at an interesting metabolic junction, linking it to the metabolism of more common sugars like D-fructose. This technical guide provides an in-depth exploration of allitol's known roles in metabolic pathways, focusing on its enzymatic conversions, its effects on mammalian physiology, and the experimental methodologies employed in its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic and biotechnological potential of rare sugars.

Introduction

Allitol is a naturally occurring polyol found in small quantities in plants such as those from the Itea genus.[1][2] While not a common dietary carbohydrate, its potential as a low-calorie sweetener and its observed physiological activities, including anti-obesity and laxative effects, have spurred research into its metabolic fate and applications.[1][2][3] This guide will detail the known metabolic pathways involving allitol, primarily focusing on its production via enzymatic and microbial synthesis and its metabolic effects when introduced into biological systems.

Allitol in Metabolic Pathways

Allitol's primary known metabolic role is as an intermediate in the bioconversion of other sugars. It is not a major component of endogenous mammalian metabolic pathways but is a key player in several biotechnological processes.

The D-Psicose Reduction Pathway

The most direct metabolic pathway involving allitol is its formation from D-psicose (also known as D-allulose) through a reduction reaction. This conversion is typically catalyzed by dehydrogenases.

-

Reaction: D-Psicose + NAD(P)H + H⁺ ⇌ Allitol + NAD(P)⁺

-

Enzymes: This reaction is facilitated by various enzymes, including ribitol dehydrogenase (RDH).[1][4]

Conversion to D-Psicose

Conversely, allitol can be oxidized to form D-psicose. This biotransformation is significant as D-psicose is a low-calorie sugar with various health benefits.[5][6]

-

Reaction: Allitol + NAD(P)⁺ ⇌ D-Psicose + NAD(P)H + H⁺

-

Enzymes: A notable enzyme catalyzing this reaction is an NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii.[7][8] This enzyme has been shown to be effective in converting allitol to D-psicose.[7][8]

Multi-Enzyme Synthesis from D-Fructose

Allitol can be synthesized from the common sugar D-fructose through a multi-enzyme cascade. This pathway highlights the potential for large-scale biotechnological production of allitol.

-

Pathway: D-Fructose is first epimerized to D-psicose, which is then reduced to allitol.

-

Enzymes:

-

D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase): Catalyzes the conversion of D-fructose to D-psicose.[2][4]

-

Ribitol Dehydrogenase (RDH): Catalyzes the reduction of D-psicose to allitol.[4]

-

Formate Dehydrogenase (FDH): Often included for cofactor regeneration (NADH from NAD⁺).[2][4]

-

The following diagram illustrates the enzymatic synthesis of allitol from D-fructose.

Caption: Enzymatic conversion of D-fructose to allitol.

Role in Gut Microbiota Metabolism

Recent studies suggest that dietary allitol can influence the composition and metabolic output of the gut microbiota.[1][9]

-

Short-Chain Fatty Acid (SCFA) Production: Dietary allitol has been shown to significantly increase the production of SCFAs, particularly butyric acid, in the cecum of rats.[1][9]

-

Anti-Obesity Effects: The anti-obesity effects of allitol may be linked to the increased production of these SCFAs by the gut microbiota.[9]

The following diagram depicts the proposed logical relationship between dietary allitol and its anti-obesity effect via gut microbiota.

Caption: Allitol's influence on gut microbiota and obesity.

Quantitative Data on Allitol Metabolism

The following tables summarize the available quantitative data from studies on allitol production and conversion.

Table 1: Microbial and Enzymatic Production of Allitol

| Substrate | Biocatalyst/Enzyme System | Conversion Rate/Yield | Reference |

|---|---|---|---|

| D-Psicose | Enterobacter strain 221e | 97% transformation | [2] |

| D-Psicose | Klebsiella oxytoca G4A4 | 87% conversion | [2] |

| D-Fructose | Recombinant E. coli (expressing DPE, FDH, RDH) | Not specified |[2] |

Table 2: Enzymatic Conversion of Allitol to D-Allulose

| Substrate Concentration | Biocatalyst | D-Allulose Yield | Reference |

|---|---|---|---|

| 50 mM Allitol | ADH from G. frateurii NBRC 3264 | 97% | [7] |

| 150 mM Allitol | ADH from G. frateurii NBRC 3264 | 56% | [7] |

| 250 mM Allitol | ADH from G. frateurii NBRC 3264 | 38% |[7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning allitol metabolism.

Protocol for Allitol Production using Klebsiella oxytoca G4A4 Resting Cells

This protocol is based on the methodology described for the production of allitol from D-psicose.[2]

-

Bacterial Strain and Culture Conditions:

-

Strain: Klebsiella oxytoca G4A4.

-

Medium: Nutrient broth supplemented with 0.1% ribitol to induce the necessary enzymes.

-

Incubation: Grow cultures at 37°C with shaking until the desired cell density is reached.

-

-

Resting Cell Reaction:

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Resuspend the cell pellet in the reaction buffer to a final absorbance of 40 at 600 nm.

-

Add D-psicose to a final concentration of 0.25%.

-

Incubate the reaction mixture at 37°C and pH 8.0 for 36 hours.

-

-

Analysis:

-

Monitor the conversion of D-psicose to allitol using High-Performance Liquid Chromatography (HPLC).

-

The workflow for this experimental protocol is visualized below.

Caption: Protocol for allitol production using resting cells.

Protocol for Enzymatic Conversion of Allitol to D-Allulose

This protocol is based on the methodology for the conversion of allitol using a purified alcohol dehydrogenase.[7][8]

-

Enzyme Expression and Purification:

-

Clone the NAD(P)-dependent alcohol dehydrogenase (ADH) gene from Gluconobacter frateurii NBRC 3264 into an expression vector (e.g., pET vector).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow cultures at an appropriate temperature.

-

Purify the expressed ADH using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing purified ADH, allitol (50-250 mM), NAD(P)⁺, and a suitable buffer (pH 7.0).

-

Add Co²⁺ (1 mM) to enhance enzyme activity.

-

Incubate the reaction at 50°C for 4 hours.

-

-

Product Analysis:

-

Terminate the reaction and analyze the production of D-allulose using HPLC and mass spectrometry.

-

Conclusion

Allitol holds a unique position in the landscape of carbohydrate metabolism. While not a central player in endogenous mammalian pathways, its role as a precursor and product of the rare sugar D-psicose makes it highly relevant for biotechnological applications. Furthermore, emerging evidence of its influence on gut microbiota and associated anti-obesity effects opens new avenues for research into its potential as a functional food ingredient and therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the metabolic roles and applications of allitol. Further studies are warranted to fully elucidate the molecular mechanisms underlying its physiological effects and to optimize its production for commercial use.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of Dietary Allitol on Body Fat Accumulation in Rats [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]

- 6. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]

- 8. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Dietary Allitol and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological data and safety profile of Allitol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Allitol, a naturally occurring six-carbon sugar alcohol (hexitol), is under investigation as a potential low-calorie sweetener and functional food ingredient. This document provides a comprehensive overview of the current toxicological data and safety profile of Allitol, intended for researchers, scientists, and drug development professionals. The available data, primarily from recent studies, indicate a favorable safety profile. Allitol has been shown to be non-genotoxic in bacterial and mammalian cell assays. Acute and sub-chronic oral toxicity studies in rodents establish a high No-Observed-Adverse-Effect Level (NOAEL). The primary acute effect observed in humans at high doses is a laxative effect, a characteristic common to most polyols due to their poor absorption. While specific long-term toxicity data such as carcinogenicity and reproductive toxicity for Allitol are not yet available, data from structurally related polyols supplement the safety assessment, suggesting a low potential for such effects. This guide synthesizes the available quantitative data, details the methodologies of key toxicological studies, and presents logical workflows and metabolic pathways to provide a thorough understanding of Allitol's safety.

Toxicological Profile

The toxicological evaluation of Allitol has focused on its potential for genotoxicity and systemic toxicity following oral administration.

Acute Oral Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after a single oral dose of a substance. In a study on rats, Allitol demonstrated a very low order of acute toxicity, with no significant adverse effects, mortality, or treatment-related abnormalities observed at a dose of 1500 mg/kg of body weight[1][2].

It is important to note a discrepancy in publicly available data. Some databases record an intravenous LD50 (the dose lethal to 50% of a test population) for Allitol in rats as 20.6 mg/kg[3][4]. This value is exceptionally low for a sugar alcohol and is inconsistent with the high safety margin observed in oral studies. Given that the intended use of Allitol is as a food ingredient, the oral route of administration is the most relevant for safety assessment. The lack of toxicity at high oral doses suggests the intravenous value may be erroneous or reflect a different toxicological mechanism not relevant to dietary exposure.

In a human study, the primary acute effect of Allitol was determined to be osmotic diarrhea, a common effect for poorly absorbed sugar alcohols. The maximum non-effective dose for diarrhea was established at 0.2 g/kg of body weight for both men and women[1][2].

Sub-chronic Oral Toxicity

A 90-day sub-chronic oral toxicity study was conducted in rats to evaluate the effects of repeated exposure. In this study, Allitol was administered at a dose of 1500 mg/kg of body weight per day. The results showed no significant effects on general condition, body weight, food consumption, urinalysis, hematology, or clinical biochemistry[1][2]. Furthermore, no abnormalities were found during necropsy or histopathological examination of organs[1][2]. Based on this study, the No-Observed-Adverse-Effect Level (NOAEL) for Allitol in rats was determined to be 1500 mg/kg body weight/day[1][2].

Genotoxicity and Mutagenicity

A battery of tests was conducted to assess the potential of Allitol to cause genetic mutations or chromosomal damage.

-

Bacterial Reverse Mutation Assay (Ames Test): Allitol was found to be non-mutagenic in the Ames test, which used Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA, both with and without metabolic activation[1][2].

-

In Vitro Chromosomal Aberration Test: Allitol did not induce any significant structural or numerical chromosomal aberrations in cultured Chinese hamster lung (CHL) cells[1][2].

These results indicate that Allitol does not have genotoxic potential under the tested conditions[1][2].

Carcinogenicity, Reproductive, and Developmental Toxicity

As of this review, no specific long-term carcinogenicity, reproductive, or developmental toxicity studies have been published for Allitol. However, extensive testing on other commercially used polyols, such as sorbitol, mannitol, and erythritol, has generally shown no evidence of carcinogenic, teratogenic, or adverse reproductive effects[5][6][7]. While direct extrapolation is not possible, these data for structurally similar compounds provide some reassurance regarding the likely safety profile of Allitol in these endpoints.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME studies for Allitol are limited. However, the toxicokinetics of polyols as a class are well-characterized.

-

Absorption: Polyols are generally poorly and slowly absorbed from the small intestine via passive diffusion[8][9]. Their incomplete absorption is the primary reason for their reduced caloric value and their potential to cause gastrointestinal effects at high doses[8][9].

-

Distribution, Metabolism, and Excretion: The small fraction of Allitol that is absorbed is expected to be metabolized in the liver. Hexitols like sorbitol can be oxidized to fructose[10]. Any unabsorbed Allitol passes to the large intestine, where it is fermented by gut microbiota[8]. This fermentation can lead to the production of gas (flatus) and create an osmotic load, drawing water into the colon and leading to a laxative effect if consumed in large quantities[9][11].

Data Presentation

Table 1: Summary of Acute and Sub-chronic Oral Toxicity of Allitol

| Study Type | Species | Route | Dose/Concentration | Observation Period | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Oral gavage | 1500 mg/kg | 14 days | No significant effects on general condition, no mortality or abnormalities at necropsy. | [1][2] |

| Sub-chronic Toxicity | Rat | Oral gavage | 1500 mg/kg/day | 90 days | No adverse effects observed in clinical signs, body weight, hematology, biochemistry, or histopathology. NOAEL established. | [1][2] |

| Acute Diarrheal Dose | Human | Oral | N/A | N/A | Maximum non-effective dose for diarrhea was 0.2 g/kg body weight. | [1][2] |

Table 2: Summary of Genotoxicity Studies for Allitol

| Assay Type | Test System | Metabolic Activation | Test Concentrations | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and Without S9 Mix | Not specified | Non-mutagenic | [1][2] |

| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without S9 Mix | Not specified | Non-clastogenic | [1][2] |

Experimental Protocols

The methodologies for the key toxicological studies on Allitol followed internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[12]

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals per step to classify a substance based on its acute oral toxicity[13][14][15].

-

Principle: The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) and the outcome of testing at one dose determines the next step. The goal is to identify a dose range that causes mortality or evident toxicity.

-

Animals: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used[13].

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by oral gavage.

-

A starting dose (e.g., 300 mg/kg) is selected based on available information. A group of three animals is dosed.

-

If no mortality occurs, a higher dose is given to another group of three animals. If mortality is observed, a lower dose is tested.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic, and CNS effects), and body weight changes for at least 14 days.

-

At the end of the study, all surviving animals are subjected to gross necropsy.

-

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on potential health hazards from repeated exposure over a prolonged period[2][3][16].

-

Principle: The test substance is administered orally to several groups of experimental animals daily at graduated dose levels for 90 days.

-

Animals: The preferred species is the rat. At least 10 males and 10 females are used per group[3].

-

Procedure:

-

At least three dose groups and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity.

-

The substance is administered daily by gavage, in the diet, or in drinking water.

-

Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. Urinalysis is also performed.

-

Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and preserved for histopathological examination.

-

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

This test uses amino acid-requiring strains of bacteria to detect gene mutations (point mutations)[12][17][18][19].

-

Principle: The test detects mutations that revert a previous mutation, restoring the functional capability of the bacteria to synthesize an essential amino acid (e.g., histidine for Salmonella). Revertant bacteria grow on a minimal medium devoid of that amino acid[12][20].

-

Test Strains: A set of tester strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, which can detect different types of mutations (frameshift vs. base-pair substitution).

-

Procedure:

-

The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.

-

In the plate incorporation method, the tester strain, test substance at several concentrations, and S9 mix (if required) are combined in a soft agar and poured onto a minimal agar plate.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

-

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells[1][21][22][23][24].

-

Principle: Cultured mammalian cells are exposed to the test substance and then arrested in metaphase. Chromosomes are then examined microscopically for abnormalities.

-

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO, or Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[21].

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., ~1.5 normal cell cycles) without S9.

-

Following treatment, cells are washed and incubated in fresh medium.

-

A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, deletions, exchanges).

-

The frequency of aberrant cells is compared between treated and control cultures.

-

Visualizations: Pathways and Workflows

General Toxicological Assessment Workflow

Caption: A typical workflow for the toxicological assessment of a new food ingredient.

Postulated Metabolic Pathway and GI Effects of Allitol

Caption: Postulated metabolic fate and gastrointestinal effects of Allitol.

Mechanism of Genotoxicity Testing

Caption: Simplified logic of the two primary in vitro genotoxicity assays.

References

- 1. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 2. ask-force.org [ask-force.org]

- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 4. Allitol | C6H14O6 | CID 120700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Embryotoxicity and teratogenicity study with erythritol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A two-generation reproductive and developmental toxicity study of sucrose polyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. A Systematic Review of the Effects of Polyols on Gastrointestinal Health and Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fodmapfriendly.com [fodmapfriendly.com]

- 10. youtube.com [youtube.com]

- 11. ijaar.org [ijaar.org]

- 12. nib.si [nib.si]

- 13. researchgate.net [researchgate.net]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. biosafe.fi [biosafe.fi]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. The bacterial reverse mutation test | RE-Place [re-place.be]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. criver.com [criver.com]

Allitol: A Comprehensive Technical Guide on a Promising Rare Sugar Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitol, a six-carbon rare sugar alcohol, is emerging as a compound of significant interest in the pharmaceutical and food industries. As an achiral polyol, it possesses unique physicochemical properties and biological activities that distinguish it from more common sugar alcohols. This technical guide provides an in-depth overview of allitol, encompassing its core properties, synthesis methodologies, and potential therapeutic applications. Detailed experimental protocols for its production and analysis are presented, alongside visualizations of key enzymatic pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents and functional food ingredients.

Introduction

Rare sugars and their alcohol derivatives represent a frontier in carbohydrate chemistry and biotechnology, offering a diverse array of functionalities with potential health benefits.[1] Allitol, a stereoisomer of other common hexitols like sorbitol and mannitol, is found in small quantities in nature, notably in plants of the Itea genus.[1] Its unique symmetrical structure and resulting properties have garnered attention for its potential as a low-calorie sweetener, an anti-crystallisation agent, and a precursor for the synthesis of other rare sugars.[1][2] Furthermore, preliminary studies have indicated potential physiological effects, including anti-obesity and laxative properties, suggesting its utility in drug development.[2][3] This guide delves into the technical details of allitol, providing a foundation for further research and application.

Physicochemical and Toxicological Properties of Allitol

A thorough understanding of the fundamental properties of allitol is crucial for its application in various fields. The following table summarizes key quantitative data regarding its physicochemical characteristics and toxicological profile.

| Property | Value | Reference |

| Molecular Formula | C6H14O6 | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Melting Point | 149–150 °C | [2] |

| Solubility | Highly soluble in water | [1] |

| Appearance | Crystalline, colourless solid | [1] |

| Storage Temperature | 2–8 °C | [1] |

| LD50 (rat) | 20.6 mg/kg | [1] |

| Diarrhea-inducing dose (mice) | 4.96 g/kg | [1] |

| Acute use level for diarrhea (humans) | 0.2 g/kg body weight | [5] |

| Genotoxicity | No significant genotoxic effect observed in Ames mutagenicity assay and in vitro chromosomal aberration test. | [5] |

Synthesis and Production of Allitol

The scarcity of allitol in nature necessitates efficient and scalable synthesis methods for its production. Research has focused on chemical, microbial, and enzymatic routes, with a growing emphasis on biotechnological approaches due to their specificity and milder reaction conditions.

Chemical Synthesis

Chemical synthesis of allitol has been reported, primarily through the reduction of d-allose.[1]

Experimental Protocol: Chemical Synthesis of Allitol from D-Allose

-

Materials: D-allose, sodium borohydride, water.

-

Procedure:

-

Dissolve 13 g of D-allose in 85 mL of water.

-

Add 4 g of sodium borohydride to the solution.

-

Allow the reaction to proceed.

-

The reaction yields 11.3 g of allitol.

-

-

Reference: This protocol is based on the description by Ballard & Stacey (1973) as cited in[1].

Microbial Synthesis

Microbial fermentation offers a promising avenue for allitol production, leveraging whole-cell biocatalysts to convert substrates into the desired product.

Experimental Protocol: Microbial Production of Allitol from D-Psicose using Klebsiella oxytoca G4A4

-

Microorganism: Klebsiella oxytoca G4A4, isolated from soil.

-

Culture Conditions:

-

Induce cell growth with 0.1% ribitol.

-

Conduct the transformation using a resting cell reaction.

-

-

Reaction Conditions:

-

Substrate: 0.25% D-psicose.

-

Cell Density: Absorbance of 40 at 600 nm.

-

Temperature: 37 °C.

-

pH: 8.0.

-

-

Results: A maximum conversion of 87% to allitol is achieved after 36 hours.

-

Reference: This protocol is based on the work of Han et al. (2014) as described in[1].

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and controllable method for allitol production, often employing multi-enzyme cascade reactions.

The direct reduction of D-psicose to allitol can be achieved using ribitol dehydrogenase (RDH) with a cofactor regeneration system.

Experimental Protocol: In Vitro Enzymatic Synthesis of Allitol from D-Psicose

-

Enzymes: Ribitol dehydrogenase (RDH), Formate dehydrogenase (FDH) for NADH regeneration.

-

Reaction Mixture:

-

Buffer: pH 7.5.

-

Substrate: D-psicose.

-

Cofactor: NAD+.

-

Cosubstrate for regeneration: Formate.

-

-

Reaction Conditions:

-

Temperature: 30 °C.

-

-

Analysis: The production of allitol can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Reference: This protocol is derived from the study by Hassanin et al. (2015) as described in[6].

A multi-enzyme system can be employed to produce allitol directly from the more abundant and less expensive substrate, D-fructose. This process typically involves an epimerase to convert D-fructose to D-psicose, followed by the reduction of D-psicose to allitol.

Experimental Protocol: One-Pot Enzymatic Synthesis of Allitol from D-Fructose

-

Enzymes: D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase), Ribitol dehydrogenase (RDH), and Formate dehydrogenase (FDH) for cofactor recycling.

-

Substrate: D-fructose.

-

Cofactor: NAD+.

-

Cosubstrate for Regeneration: Formate.

-

Procedure:

-

Combine the enzymes, D-fructose, NAD+, and formate in a suitable buffer.

-

Incubate at an optimal temperature and pH for the enzyme system.

-

Monitor the reaction progress for the formation of allitol.

-

-

Reference: This generalized protocol is based on the multi-enzyme systems described in[2][7]. An engineered E. coli strain co-expressing D-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase produced 10.62 g/L of allitol from 100 mM D-fructose.[2]

Signaling Pathways and Biological Activities

While research into the specific molecular mechanisms and signaling pathways affected by allitol is still in its early stages, preliminary studies have highlighted its potential biological activities.

Anti-Obesity Effects

Studies in rats have demonstrated that dietary supplementation with allitol can lead to a significant reduction in total body fat mass, percentage of body fat, and intra-abdominal adipose tissue weight when compared to a sucrose-based diet.[3] The anti-obesity effect of allitol was suggested to be equal to or greater than that of D-allulose.[3] The underlying mechanism is not yet fully elucidated but may involve alterations in lipid metabolism.

Laxative Effects

Similar to other sugar alcohols, allitol can exert a laxative effect. This is attributed to its poor absorption in the small intestine, leading to an osmotic effect that increases water content in the intestinal lumen.[1]

Experimental Workflows and Logical Relationships

The enzymatic production of allitol involves well-defined pathways that can be visualized to understand the flow of substrates and the roles of different enzymes.

Caption: Enzymatic cascade for the production of Allitol from D-Fructose.

The above diagram illustrates the multi-enzyme cascade for the synthesis of allitol from D-fructose. D-fructose is first epimerized to D-psicose, which is then reduced to allitol by ribitol dehydrogenase. This reduction requires NADH as a cofactor, which is regenerated from NAD+ by formate dehydrogenase in a coupled reaction that oxidizes formate to carbon dioxide.

Caption: General experimental workflow for the biotechnological production of Allitol.

This workflow outlines the general steps involved in the biotechnological production of allitol. It begins with the selection of a substrate and a biocatalyst, followed by the biotransformation in a controlled bioreactor environment. The subsequent downstream processing involves purification and analysis to obtain the final pure product.

Applications and Future Perspectives

Allitol holds considerable promise for various applications, particularly in the food and pharmaceutical sectors.

-

Low-Calorie Sweetener: Its sweet taste and expected low caloric value make it a potential sugar substitute in food products.

-

Pharmaceutical Excipient: Its anti-crystallisation properties could be beneficial in formulating liquid drug products.

-

Therapeutic Agent: The observed anti-obesity effects warrant further investigation into its potential as a therapeutic agent for metabolic disorders.[3]

-

Precursor for Rare Sugars: Allitol serves as a key intermediate in the "Izumoring" strategy for the production of other rare sugars, such as L-psicose.[1]

Future research should focus on elucidating the detailed molecular mechanisms underlying its biological activities, conducting comprehensive clinical trials to establish its safety and efficacy in humans for various applications, and optimizing production processes to improve yields and reduce costs. The development of robust and economically viable production platforms will be critical for the commercialization of allitol and its derivatives.

Conclusion

Allitol stands out as a rare sugar alcohol with a unique combination of properties that make it a compelling candidate for further research and development. Its synthesis through increasingly efficient biotechnological methods, coupled with its potential health benefits, positions it as a valuable molecule for the food and pharmaceutical industries. This technical guide provides a solid foundation of the current knowledge on allitol, aiming to facilitate and inspire future innovations in this exciting field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Dietary Allitol on Body Fat Accumulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allitol | C6H14O6 | CID 120700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biological Functions of Allitol in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a six-carbon sugar alcohol (polyol), is a rare sugar found in small quantities in nature, such as in plants of the Itea genus and some fungi.[1] In the landscape of microbial biotechnology and physiology, allitol holds a significant position not as a primary energy source but as a key intermediate in the biotransformation of sugars.[1][2] Its strategic position in the "Izumoring" strategy—a concept that links the metabolism of D- and L-hexoses—makes it a valuable target for the production of other rare sugars like D-psicose (D-allulose) and L-psicose.[1][2] This technical guide provides an in-depth overview of the known biological functions of allitol in microorganisms, focusing on its metabolic pathways, the enzymology of its conversion, transport mechanisms, and its applications in microbial biotechnology.

Allitol Metabolism in Microorganisms

The metabolism of allitol in microorganisms is primarily characterized by its synthesis from and conversion to rare ketose sugars. Microbes do not typically use allitol as a primary carbon source for growth in the way they use glucose. Instead, its metabolism is a feature of specialized enzymatic pathways.

Biosynthesis of Allitol

Microorganisms have been engineered to efficiently produce allitol, primarily from D-fructose or its precursor, D-glucose.[3] The most effective biosynthetic route involves a multi-enzyme system expressed in a host like Escherichia coli.[3][4][5]

This pathway consists of two key enzymatic steps:

-

Epimerization of D-fructose: D-psicose-3-epimerase (DPE) catalyzes the conversion of D-fructose to D-psicose.[4]

-

Reduction of D-psicose: A dehydrogenase, such as ribitol dehydrogenase (RDH), reduces D-psicose to allitol. This step is dependent on the cofactor NADH.[4]

To drive the reaction towards allitol production, a cofactor regeneration system is often included, typically using formate dehydrogenase (FDH) to regenerate NADH from NAD+.[3][4][5]

Caption: Biosynthesis of Allitol from D-Fructose in Engineered E. coli.

Catabolism (Conversion) of Allitol

The primary catabolic function of allitol observed in microorganisms is its oxidation to D-psicose (D-allulose). This biotransformation is of significant commercial interest as D-psicose is an FDA-approved low-calorie sweetener.[2][6] Several bacterial species can perform this conversion, including Gluconobacter frateurii, Enterobacter aerogenes, and Bacillus pallidus.[2][6]

The key reaction is the NAD(P)+-dependent oxidation of allitol, catalyzed by an alcohol dehydrogenase (ADH) or a similar polyol dehydrogenase.[6]

Caption: Conversion of Allitol to D-Psicose by Microbial Alcohol Dehydrogenase.

Enzymology of Allitol Conversion

The enzymes responsible for allitol metabolism are primarily polyol dehydrogenases belonging to the short-chain dehydrogenase/reductase (SDR) family.

NAD(P)-Dependent Alcohol Dehydrogenase (ADH) from Gluconobacter frateurii

A novel NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii NBRC 3264 has been identified as the first enzyme confirmed to catalyze the conversion of allitol to D-allulose.[2][6][7]

-

Optimal Conditions: The recombinant enzyme, expressed in E. coli, exhibits optimal activity at a pH of 7.0 and a temperature of 50°C.[2][6]

-

Cofactor and Ion Dependence: The enzyme can use either NAD+ or NADP+ as a cofactor. Its activity is significantly enhanced by the presence of Co²⁺ ions.[6] At a concentration of 1 mM Co²⁺, the conversion yield of D-allulose can be increased by 1.6 to 1.7-fold.[6]

-

Kinetics: Kinetic modeling revealed that the conversion process is subject to product inhibition, which can limit the complete consumption of the allitol substrate at higher concentrations.[6]

Ribitol Dehydrogenase (RDH) from Klebsiella pneumoniae

While primarily acting on ribitol, ribitol dehydrogenase (RDH) from organisms like Klebsiella pneumoniae (formerly Klebsiella aerogenes) shows substrate promiscuity.[8][9] Constitutively expressed RDH can oxidize other polyols. For instance, in engineered pathways, it oxidizes xylitol to D-xylulose and reduces D-psicose to allitol.[4][8] This promiscuity is central to the evolution of new metabolic pathways and is exploited in biotechnological applications for rare sugar synthesis.[8][9]

Transport of Allitol in Microorganisms

Specific transport proteins for allitol have not been extensively characterized. However, based on the transport of structurally similar polyols and sugars in bacteria, several mechanisms can be inferred.[10][11]

-

Facilitated Diffusion and Active Transport: Microorganisms typically use carrier proteins (permeases) for the uptake of sugars and polyols. These can be part of facilitated diffusion systems or energy-dependent active transport systems like ATP-binding cassette (ABC) transporters.[11]

-

Phosphotransferase System (PTS): In some bacteria, like Klebsiella pneumoniae, the transport and phosphorylation of certain sugars are catalyzed by the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[12] While a specific PTS for allitol is not known, this system is a common mechanism for carbohydrate uptake.

-

Inferred Mechanisms: In Klebsiella pneumoniae, an induced D-arabitol permease system is responsible for the transport of xylitol, a five-carbon polyol.[8] It is plausible that a similar permease could transport the six-carbon allitol. In engineered E. coli used for allitol production, the expression of a glucose/fructose facilitator (GLF) was shown to enhance substrate uptake, highlighting the importance of efficient transporter expression for pathway engineering.[1]

Caption: Potential Mechanisms for Allitol Transport Across a Bacterial Membrane.

Other Biological Roles and Applications

Currently, there is no direct evidence to suggest that allitol functions as a signaling molecule in either prokaryotic or eukaryotic microorganisms in the way that quorum sensing molecules or hormones do.[13][14][15][16][17] Its primary known biological role in the microbial world is as a metabolic intermediate. Its main application lies in its use as a precursor for the biotechnological production of D-psicose, a valuable low-calorie sweetener.[1][18]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on microbial allitol metabolism.

Table 1: Microbial Production of Allitol

| Microorganism | Substrate | Product Titer | Yield/Conversion | Reference |

|---|---|---|---|---|

| Engineered E. coli | D-Fructose | 63.44 g/L | ~63% (from 100 g/L) | [5] |

| Engineered E. coli | D-Glucose | 12.7 g/L | ~25% (from 50 g/L) | [3] |

| Engineered E. coli | Sucrose | 10.11 g/L | 40.4% | [19] |

| Klebsiella oxytoca G4A4 | D-Psicose | - | 87% conversion |[1][18] |

Table 2: Microbial Conversion of Allitol to D-Psicose (D-Allulose)

| Microorganism / Enzyme | Substrate Conc. | Additive | Yield/Conversion | Reference |

|---|---|---|---|---|

| ADH from G. frateurii | 50 mM Allitol | 1 mM Co²⁺ | 97% | [2][6] |

| ADH from G. frateurii | 150 mM Allitol | 1 mM Co²⁺ | 56% | [2][6] |

| ADH from G. frateurii | 250 mM Allitol | 1 mM Co²⁺ | 38% | [2][6] |

| Enterobacter aerogenes IK7 | 10% Allitol | - | 10% conversion |[1] |

Experimental Protocols

Protocol for Alcohol Dehydrogenase (ADH) Activity Assay

This protocol is adapted from the characterization of ADH from Gluconobacter frateurii for the conversion of allitol to D-allulose.[2][6]

1. Reagents and Materials:

-

Phosphate Buffer: 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7.0.

-

Cofactor Solution: 2 mM NAD⁺ in phosphate buffer.

-

Substrate Solution: 50 mM Allitol in phosphate buffer.

-

Enzyme Solution: Purified or crude ADH diluted in phosphate buffer.

-

Reaction Tubes: 1.5 mL microcentrifuge tubes.

-

Incubator/Shaker: Capable of maintaining 50°C and 200 rpm.

-

HPLC System: With a suitable column for sugar analysis (e.g., Carbomix Pb-NP).

2. Assay Procedure:

-

Prepare a 1 mL reaction mixture in a microcentrifuge tube consisting of:

-

Components are added to the specified final concentrations (e.g., 20 mM buffer, 2 mM NAD⁺, 50 mM allitol).

-

-

Pre-warm all solutions to 50°C.

-

Initiate the reaction by adding the enzyme solution to the mixture.

-

Incubate the reaction at 50°C in a shaker at 200 rpm for 30 minutes.

-

Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., acid).

-

Centrifuge the sample to pellet any precipitate.

-

Analyze the supernatant for allitol and D-allulose concentrations using HPLC.

3. Definition of Enzyme Activity:

-

One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-allulose from allitol per minute under the specified assay conditions.[2][6]

Caption: Experimental Workflow for the Allitol Dehydrogenase (ADH) Activity Assay.

Protocol for GC-MS Analysis of Alditols and Ketoses

This protocol provides a general framework for the derivatization and analysis of sugar alcohols (alditols) like allitol and their corresponding ketose products (e.g., D-psicose) by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22][23][24] Derivatization is necessary to make these non-volatile sugars amenable to GC analysis.

1. Reagents and Materials:

-

Derivatization Agents:

-

Internal Standard (e.g., sorbitol, if not an analyte).

-

Solvents: Pyridine, Ethanol, Chloroform.

-

GC-MS System: Equipped with a suitable capillary column (e.g., DB-5ms).

2. Derivatization Procedure (Acetylation Example):

-

Lyophilize or evaporate the aqueous sample to complete dryness in a GC vial.

-

Add an internal standard.

-

Add 100 µL of Me₂SO/1-MeIm (e.g., 9:1 v/v) to dissolve the sample.

-

Add 100 µL of acetic anhydride.

-

Vortex the mixture and incubate at 60-70°C for 30 minutes.

-

Cool the reaction to room temperature.

-

Add deionized water to quench the excess acetic anhydride.

-

Add chloroform to extract the acetylated derivatives. Vortex and centrifuge to separate the phases.

-

Transfer the lower organic phase (chloroform) to a new GC vial for analysis.

3. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical):

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 150°C, ramp to 280°C at 5-10°C/min, hold for 5-10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

-

Mass Range: 50-600 m/z.

-

4. Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify compounds by integrating the peak areas relative to the internal standard and using a calibration curve.

Conclusion

The biological role of allitol in microorganisms is primarily that of a metabolic intermediate within specialized enzymatic pathways, rather than a primary substrate for growth or a signaling molecule. Its significance for researchers and industry professionals stems from its central position in the "Izumoring" strategy, which enables the biotechnological production of valuable rare sugars. The development of engineered microbial strains co-expressing multiple enzymes has led to efficient, high-titer production of allitol from inexpensive feedstocks.[3][5][25] Furthermore, the discovery and characterization of novel dehydrogenases capable of converting allitol provide powerful tools for the synthesis of D-psicose.[6][7] Future research may focus on the discovery of specific allitol transporters to further optimize microbial production strains and on exploring the broader substrate specificity of polyol-metabolizing enzymes for novel biotransformations.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization for allitol production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Allitol Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]

- 7. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed evolution of a second xylitol catabolic pathway in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis and catabolism of 6-deoxy L-talitol by Klebsiella aerogenes mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport proteins in bacteria: common themes in their design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Selective Nutrient Transport in Bacteria: Multicomponent Transporter Systems Reign Supreme [frontiersin.org]

- 12. L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular signaling in proto-eukaryotes evolves to alleviate regulatory conflicts of endosymbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. Inter-kingdom signaling: chemical language between bacteria and host - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Allitol: production, properties and applications | Semantic Scholar [semanticscholar.org]

- 19. De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of aldoses and ketoses by GC-MS using differential derivatisation [agris.fao.org]

- 23. Determination of aldoses and ketoses by GC-MS using differential derivatisation. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Izumoring Strategy: The Central Role of Allitol in Rare Sugar Bioproduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Izumoring strategy, a groundbreaking concept in the bioproduction of rare sugars. The focus of this document is the pivotal role of allitol, a rare sugar alcohol, as a key intermediate in these complex biochemical pathways. This guide will delve into the enzymatic conversions, present quantitative data from key studies, and provide detailed experimental protocols and pathway visualizations to facilitate a deeper understanding and application of this strategy in research and drug development.

The "Izumoring" is a strategic map that illustrates the enzymatic pathways for converting abundant monosaccharides, such as D-glucose and D-fructose, into a wide array of rare sugars.[1][2] This strategy is built upon a foundation of three key enzymatic reactions: isomerization, epimerization, and oxidation-reduction.[2][3] At the heart of this intricate network lies allitol, an optically inactive hexitol that serves as a critical bridge between the D- and L-configurations of various hexoses.[4][3][5] The strategic importance of allitol is underscored by its position in the Izumoring, enabling the synthesis of valuable L-sugars from readily available D-sugars.[5]

Core Enzymatic Reactions

The Izumoring strategy relies on the coordinated action of several key enzymes to achieve the desired sugar conversions. The primary classes of enzymes involved are:

-

D-tagatose 3-epimerase: This enzyme is crucial for the epimerization of ketoses at the C-3 position, enabling the interconversion of different ketohexoses.[1]

-

Polyol Dehydrogenases: These enzymes catalyze the reversible oxidation-reduction reactions between ketohexoses and their corresponding hexitols, such as the conversion of D-psicose to allitol.[4][2]

-

Aldose Isomerases: These enzymes facilitate the isomerization between aldoses and ketoses.[2]

The interplay of these enzymes allows for a systematic and controlled production of a wide range of rare sugars, many of which have significant potential in the food and pharmaceutical industries.[3]

Quantitative Data on Allitol Bioproduction

The efficient production of allitol is a cornerstone of the Izumoring strategy. Researchers have developed several methods for its synthesis, primarily from D-fructose and D-psicose. The following tables summarize key quantitative data from various studies on allitol bioproduction.

Table 1: Allitol Production from D-Psicose

| Microorganism/Enzyme | Substrate | Concentration | Conversion Yield (%) | Reaction Time (h) | Reference |

| Enterobacter strain 221e | D-psicose | 0.5% | 97 | 24 | [6] |

| Klebsiella oxytoca G4A4 | D-psicose | 0.25% | 87 | 36 | [6] |

| Ribitol Dehydrogenase (RDH) | D-psicose | 90 g/L | - | 1 | [7] |

Table 2: Allitol Production from D-Fructose

| Biocatalyst | Substrate | Concentration | Product Concentration (g/L) | Reaction Time (h) | Reference |

| Recombinant E. coli (DPE, RDH, FDH) | D-fructose | 100 g/L | 63.44 | 3 | [7] |

| Recombinant E. coli (DPE, RDH, FDH) | D-fructose | 25 g/L | 12.0 | - | [7] |

Table 3: Kinetic Parameters of Ribitol Dehydrogenase (RDH) with Ribitol

| Source of RDH | Km for Ribitol (mM) | Km for NAD+ (mM) | Reference |

| Klebsiella aerogenes | 8 | 0.1 | [6] |

| Rhodobacter sphaeroides | 6.3 | 0.08 | [6] |

| Enterobacter agglomerans | 32.2 | 2.36 | [6] |

| Gluconobacter oxydans | 1.2 | 0.08 | [6] |

| Zymomonas mobilis | 11.8 | 0.18 | [6] |

| Pseudomonas alcalifaciens | 13.9 | 0.042 | [6] |

Experimental Protocols

1. Production of Allitol from D-Fructose using Recombinant E. coli

This protocol is based on the whole-cell biotransformation method described by Zhu et al. (2015).[6]

-

Microorganism: Recombinant Escherichia coli co-expressing D-psicose 3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH).

-

Culture Medium: Optimized medium for the cultivation of the recombinant E. coli cells.

-

Induction: Induction of recombinant gene expression under optimized conditions.

-

Biotransformation:

-

Harvest the cultured cells.

-

Prepare a reaction mixture containing D-fructose as the substrate.

-

Add the recombinant E. coli cells to the reaction mixture.

-

Incubate under optimized conditions of temperature and pH.

-

Monitor the production of allitol using High-Performance Liquid Chromatography (HPLC).

-

-

Purification: The produced allitol can be purified from the reaction mixture using cooling recrystallization to obtain high-purity crystals.[7]

2. Conversion of Allitol to D-Allulose (D-Psicose)

This protocol is based on the enzymatic conversion using alcohol dehydrogenase (ADH) as described by Wen et al. (2022).[8]

-

Enzyme: NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii NBRC 3264.

-

Reaction Buffer: A suitable buffer with an optimal pH of 7.0.

-

Reaction Mixture:

-

Prepare a solution of allitol in the reaction buffer.

-

Add the purified ADH enzyme.

-

Include Co2+ ions (1 mM) as an activator to enhance enzyme activity.

-

Add the necessary cofactor (NAD+ or NADP+).

-

-

Incubation: Incubate the reaction mixture at the optimal temperature of 50°C.

-

Analysis: Monitor the formation of D-allulose over time using HPLC. The product can be further confirmed by mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biochemical pathways and experimental workflows involved in the Izumoring strategy with a focus on allitol.

Caption: Enzymatic pathway for the production of Allitol from D-Fructose.

Caption: Experimental workflow for Allitol production using whole-cell biocatalysis.

References

- 1. Systematization of rare sugar production: Invention and evolution of the production strategy map known as the âIzumoringâ [glycoforum.gr.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Allitol: A Versatile Chiral Intermediate for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allitol, a rare six-carbon sugar alcohol, is emerging as a significant chiral building block in the pharmaceutical industry. Its unique stereochemical configuration and availability through biotechnological routes make it an attractive starting material for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of allitol's properties, synthesis, and its burgeoning potential as a key intermediate in the development of novel therapeutics, particularly in the realm of glycosidase inhibitors.

Physicochemical Properties of Allitol

Allitol is an achiral meso compound, meaning it is superimposable on its mirror image despite having chiral centers. This property simplifies certain aspects of stereocontrolled synthesis.

| Property | Value | Reference |

| Molecular Formula | C6H14O6 | |

| Molar Mass | 182.17 g/mol | |

| Melting Point | 150-152 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water |

Biotechnological Production of Allitol

While allitol is found in nature in plants like Itea virginica, its extraction is not commercially viable.[1] Fortunately, efficient biotechnological methods have been developed for its production, primarily from readily available sugars like fructose.

One prominent method involves a multi-enzyme system. For instance, D-fructose can be converted to D-psicose by D-tagatose 3-epimerase, which is then reduced to allitol by a ribitol dehydrogenase. To ensure a continuous reaction, a cofactor regeneration system using formate dehydrogenase is often employed.[2] This enzymatic cascade allows for high-yield production of allitol under mild conditions. A production yield of 63.44 g/L of allitol from 100 g/L of D-fructose has been reported, with the final product reaching a purity of 99.9% after recrystallization.

Allitol as a Pharmaceutical Intermediate: Synthesis of Iminosugars

A primary application of allitol as a pharmaceutical intermediate is in the synthesis of iminosugars (also known as azasugars). These compounds are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This substitution often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various physiological and pathological processes.

1,4-Dideoxy-1,4-imino-D-allitol and its L-enantiomer

1,4-Dideoxy-1,4-imino-D-allitol and its L-enantiomer are prominent examples of pharmaceutically relevant iminosugars synthesized from allitol precursors. These compounds have shown significant potential as glycosidase inhibitors, with possible applications in the treatment of diabetes, viral infections, and cancer.[3]

The synthesis of these imino-allitol derivatives often starts from readily available chiral precursors that can be chemically converted to intermediates with the allitol configuration.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature provides valuable insights into the laboratory-scale synthesis of these compounds. The following are generalized experimental methodologies derived from published research.

Synthesis of 1,4-Dideoxy-1,4-imino-D-allitol from a D-gulonolactone precursor:

This synthetic route involves the conversion of a protected D-gulonolactone into a nitrile, followed by reductive cyclization to form the pyrrolidine ring of the iminosugar with the desired D-allitol stereochemistry.

-

Step 1: Protection and Reduction: D-gulonolactone is first protected, for example, as a di-O-isopropylidene derivative. This protected lactone is then reduced to the corresponding lactol.

-

Step 2: Oximation and Nitrile Formation: The lactol is treated with hydroxylamine to form an oxime. Subsequent treatment with a dehydrating agent, such as methanesulfonyl chloride in pyridine, leads to the formation of the corresponding nitrile.

-

Step 3: Reductive Cyclization: The nitrile is then subjected to reductive cyclization using a reducing agent like lithium aluminum hydride. This step forms the 1,4-imino bridge.

-

Step 4: Deprotection: Finally, the protecting groups are removed under acidic conditions to yield 1,4-dideoxy-1,4-imino-D-allitol hydrochloride.

Synthesis of 1,4-Dideoxy-1,4-imino-L-allitol from L-ascorbic acid:

A stereoselective synthesis of the L-enantiomer can be achieved starting from L-ascorbic acid (Vitamin C), a readily available and inexpensive chiral starting material.

-